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Introduction
OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an

enzyme involved in epigenetic regulation.[1][2] Inhibition of LSD1 by OG-L002 has been shown

to suppress the replication of several viruses, including Herpes Simplex Virus (HSV), Human

Cytomegalovirus (hCMV), and Adenovirus.[3] This document provides detailed application

notes and experimental protocols for assessing the antiviral efficacy of OG-L002.

The mechanism of action for OG-L002's antiviral activity involves the inhibition of LSD1, which

is recruited to viral immediate-early (IE) gene promoters.[1] This inhibition leads to an increase

in repressive histone methylation (e.g., H3K9me2) on these promoters, effectively silencing

viral gene expression and blocking the viral lytic cycle.[1]

Data Presentation
The following tables summarize the quantitative data on the efficacy of OG-L002 in inhibiting

viral replication.

Table 1: In Vitro Inhibitory Concentration (IC50) of OG-L002
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Parameter Virus Cell Line IC50 Reference

IE Gene

Expression
HSV-1 HeLa ~10 µM [3]

IE Gene

Expression
HSV-1 HFF ~3 µM [3]

Cell-free Assay - - 20 nM [2]

Table 2: Dose-Dependent Inhibition of HSV-1 IE Gene Expression by OG-L002 in HeLa Cells

OG-L002
Concentration (µM)

Inhibition of ICP4
mRNA Levels
(relative to DMSO
control)

Inhibition of ICP27
mRNA Levels
(relative to DMSO
control)

Reference

10 Significant Inhibition Significant Inhibition [3]

50 Potent Inhibition Potent Inhibition [3]

Table 3: Effect of OG-L002 on HSV-1 Viral Yield

Cell Line
OG-L002
Concentration (µM)

Viral Yield
Reduction

Reference

HeLa 50 ~100-fold [3]

HFF 50 ~100-fold [3]
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Caption: Mechanism of OG-L002 viral inhibition.
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1. Seed susceptible cells
(e.g., Vero, HeLa)

2. Pretreat cells with
varying concentrations of OG-L002

3. Infect cells with virus
(e.g., HSV-1)

4. Add semi-solid overlay
(e.g., methylcellulose)

5. Incubate for 2-3 days
to allow plaque formation

6. Fix and stain cells
(e.g., Crystal Violet)

7. Count plaques and
calculate % inhibition

Click to download full resolution via product page

Caption: Plaque Reduction Assay Workflow.

Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA) for HSV-
1
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This assay determines the concentration of OG-L002 required to reduce the number of viral

plaques by 50% (IC50).

Materials:

Vero or HeLa cells

Herpes Simplex Virus-1 (HSV-1) stock of known titer

OG-L002

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

6-well plates

Protocol:

Cell Seeding: Seed Vero or HeLa cells in 6-well plates at a density that will result in a

confluent monolayer the next day (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.

Compound Preparation: Prepare a series of dilutions of OG-L002 in DMEM. A typical

concentration range to test would be from 0.1 µM to 100 µM, based on the known IC50

values. Include a DMSO-only control.

Pre-treatment: When cells are confluent, remove the growth medium and wash once with

PBS. Add 1 ml of the prepared OG-L002 dilutions or DMSO control to each well. Incubate for
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4 hours at 37°C.[3]

Virus Infection: Prepare a virus dilution in DMEM calculated to produce 50-100 plaques per

well. After the pre-treatment incubation, remove the compound-containing medium and infect

the cells with 200 µl of the virus dilution. Incubate for 1 hour at 37°C, rocking the plates every

15 minutes to ensure even distribution of the virus.[4]

Overlay: After the 1-hour infection period, aspirate the virus inoculum and gently add 2 ml of

the methylcellulose overlay medium to each well.

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are

visible.

Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30

minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for

15-30 minutes. Gently wash the wells with water to remove excess stain and allow the plates

to air dry.

Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the

percentage of inhibition for each OG-L002 concentration compared to the DMSO control

using the formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques

in control well)] x 100 Determine the IC50 value by plotting the percent inhibition against the

log of the OG-L002 concentration and fitting the data to a dose-response curve.[5]

Tissue Culture Infectious Dose (TCID50) Assay for hCMV
This assay is used to determine the viral titer and the inhibitory effect of OG-L002 on viruses

that do not form distinct plaques, such as some strains of hCMV.

Materials:

Human Foreskin Fibroblasts (HFFs)

Human Cytomegalovirus (hCMV) stock

OG-L002

DMEM with 10% FBS
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96-well plates

Protocol:

Cell Seeding: Seed HFFs in a 96-well plate at a density that will form a confluent monolayer

(e.g., 2 x 10^4 cells/well). Incubate overnight.

Compound and Virus Preparation: Prepare serial dilutions of OG-L002 in DMEM. In separate

tubes, prepare 10-fold serial dilutions of the hCMV stock.

Treatment and Infection: Remove the growth medium from the cells. Add 50 µl of each OG-
L002 dilution to the wells (in replicates, e.g., 8 wells per concentration). Then, add 50 µl of

each virus dilution to the corresponding wells. Include a cell control (no virus, no compound)

and a virus control (virus, no compound).

Incubation: Incubate the plate at 37°C with 5% CO2 for 7-14 days, or until cytopathic effect

(CPE) is observed in the virus control wells.[2][6]

CPE Observation: Daily, observe the wells for the presence of CPE (e.g., cell rounding,

detachment). Record the number of positive wells (showing CPE) for each dilution.

TCID50 Calculation: Calculate the TCID50/ml using the Reed-Muench or Spearman-Kärber

method.[7] To assess the efficacy of OG-L002, compare the TCID50 values in the presence

of different concentrations of the compound to the virus control. A reduction in the viral titer

indicates inhibition.

Quantitative PCR (qPCR) for Adenovirus Viral Load
This assay quantifies the amount of viral DNA in infected cells to determine the inhibitory effect

of OG-L002 on viral replication.[8]

Materials:

A549 cells (or other permissive cell line for Adenovirus)

Adenovirus stock

OG-L002
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DMEM with 10% FBS

DNA extraction kit

qPCR master mix

Primers and probe specific for an Adenovirus gene (e.g., Hexon)

qPCR instrument

24-well plates

Protocol:

Cell Seeding and Treatment: Seed A549 cells in a 24-well plate and grow to confluence. Pre-

treat the cells with various concentrations of OG-L002 for 4 hours.

Infection: Infect the cells with Adenovirus at a known multiplicity of infection (MOI).

Incubation: Incubate for a set period (e.g., 24 or 48 hours) to allow for viral replication.

DNA Extraction: Wash the cells with PBS and lyse them. Extract total DNA from the cells

using a commercial DNA extraction kit according to the manufacturer's instructions.[9]

qPCR: Set up the qPCR reaction using a master mix, primers, probe, and the extracted

DNA. Use a standard curve of a plasmid containing the target viral gene to quantify the viral

DNA copy number. Run the qPCR on a real-time PCR instrument.[10][11]

Data Analysis: Determine the viral DNA copy number in each sample from the standard

curve. Compare the viral load in OG-L002-treated cells to the DMSO-treated control cells to

determine the extent of viral replication inhibition.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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